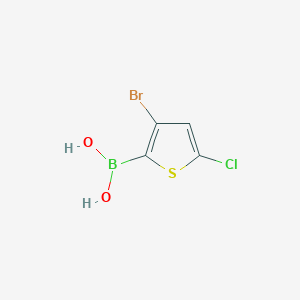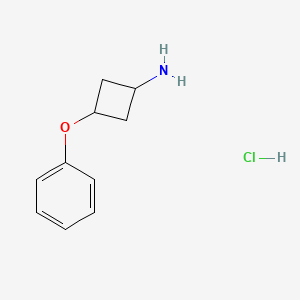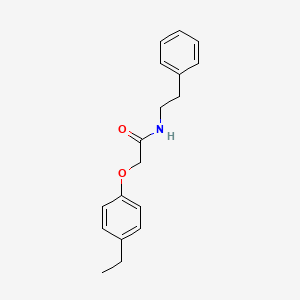
1-(4-Propyl-1,2,3-thiadiazol-5-YL)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-one is a chemical compound with the CAS Number: 1501859-63-7 . It has a molecular weight of 170.24 and its IUPAC name is 1-(4-propyl-1,2,3-thiadiazol-5-yl)ethan-1-one . It is in liquid form .
Molecular Structure Analysis
The InChI code for 1-(4-Propyl-1,2,3-thiadiazol-5-YL)ethan-1-one is 1S/C7H10N2OS/c1-3-4-6-7(5(2)10)11-9-8-6/h3-4H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1-(4-Propyl-1,2,3-thiadiazol-5-YL)ethan-1-one is a liquid at room temperature . It has a molecular weight of 170.24 .Aplicaciones Científicas De Investigación
Pharmaceutical Development
1-(4-Propyl-1,2,3-thiadiazol-5-YL)ethan-1-one has shown potential in the development of new pharmaceuticals. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating new medications for treating a range of diseases, including cancer and infectious diseases .
Agricultural Chemistry
In agricultural chemistry, this compound is being investigated for its potential as a pesticide or herbicide. Its ability to disrupt specific biological pathways in pests and weeds makes it a promising candidate for developing new agricultural chemicals that are more effective and environmentally friendly .
Material Science
Material scientists are exploring the use of 1-(4-Propyl-1,2,3-thiadiazol-5-YL)ethan-1-one in the synthesis of new materials. Its unique properties can contribute to the development of advanced materials with specific characteristics, such as improved durability, flexibility, or conductivity. This has applications in creating new polymers, coatings, and other materials .
Biological Research
In biological research, this compound is used as a tool to study various biological processes. Its ability to interact with specific proteins and enzymes makes it valuable for understanding cellular mechanisms and pathways. This can lead to new insights into how cells function and how diseases develop .
Chemical Synthesis
Chemists are utilizing 1-(4-Propyl-1,2,3-thiadiazol-5-YL)ethan-1-one as a building block in the synthesis of more complex molecules. Its reactivity and stability make it an ideal starting material for creating a wide range of chemical compounds, which can be used in various industrial and research applications .
Analytical Chemistry
Analytical chemists are using this compound in the development of new analytical techniques and methods. Its unique properties can enhance the sensitivity and specificity of various analytical tools, improving the accuracy and reliability of chemical analyses.
These diverse applications highlight the versatility and importance of 1-(4-Propyl-1,2,3-thiadiazol-5-YL)ethan-1-one in scientific research. Each field benefits from its unique chemical properties, making it a valuable compound for ongoing and future studies.
Propiedades
IUPAC Name |
1-(4-propylthiadiazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-3-4-6-7(5(2)10)11-9-8-6/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWPDEXJJKENCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2840735.png)



![N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]pyridine-4-carbohydrazide](/img/structure/B2840742.png)
![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2840743.png)


![N-benzyl-6-[(methylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine](/img/structure/B2840751.png)


![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2840755.png)

![[2-(2-Ethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2840757.png)